3-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-indole
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Overview
Description
3-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-indole is a compound that features a pyrrolidine ring substituted with a trifluoromethyl group and an indole moiety.
Mechanism of Action
Mode of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Indole derivatives, which include this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound has diverse effects at the molecular and cellular levels.
Preparation Methods
The synthesis of 3-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-indole typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethyl group and the indole moiety. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For example, the pyrrolidine ring can be formed from cyclic or acyclic precursors, and the trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide . Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
3-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound can be used in the study of biological pathways and interactions due to its structural similarity to naturally occurring indole derivatives.
Industry: It may be used in the production of materials with unique properties, such as polymers or coatings.
Comparison with Similar Compounds
3-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-indole can be compared with other indole derivatives and pyrrolidine-containing compounds:
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety but differ in their biological activities and applications.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-diones and pyrrolizines have similar structural features but may exhibit different pharmacological profiles.
The uniqueness of this compound lies in the combination of the trifluoromethyl group and the indole moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2/c14-13(15,16)12(6-3-7-18-12)10-8-17-11-5-2-1-4-9(10)11/h1-2,4-5,8,17-18H,3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEAFAYLWOXNKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(C2=CNC3=CC=CC=C32)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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